molecular formula C24H46O4 B13423104 Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Cat. No.: B13423104
M. Wt: 398.6 g/mol
InChI Key: OSKVRYMCKSTGKS-UHFFFAOYSA-N
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Description

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is a fatty acid ester derived from stearic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This compound is known for its unique chemical structure, which includes a dioxolane ring, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of stearic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Stearic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

    Reduction: Stearyl alcohol and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties and stability.

Mechanism of Action

The mechanism of action of stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can lead to changes in cellular signaling pathways, potentially resulting in antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Decanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
  • Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate
  • Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Uniqueness

Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to its long carbon chain, which imp

Properties

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl octadecanoate

InChI

InChI=1S/C24H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h22H,4-21H2,1-3H3

InChI Key

OSKVRYMCKSTGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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